NS-1619

Vue d'ensemble

Description

NS-1619 est un composé synthétique connu pour sa capacité à activer les canaux potassiques activés par le calcium à grande conductance (canaux BK). Il est largement utilisé dans la recherche scientifique en raison de ses propriétés vasodilatatrices et anti-prolifératives . Le composé a montré un potentiel pour protéger le muscle cardiaque contre l'ischémie et les lésions de reperfusion .

Applications De Recherche Scientifique

NS-1619 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the activation of BK channels and their role in various chemical processes.

Industry: Utilized in the development of new drugs and therapeutic agents targeting BK channels.

Mécanisme D'action

Target of Action

NS-1619, also known as 1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one, is a potent and selective activator of the large-conductance calcium-activated potassium (BKCa, KCa1.1) channels . These channels are found in a variety of smooth muscle tissues and are characterized by their high conductance for potassium ions .

Mode of Action

This compound interacts with its target, the BKCa channels, by inducing a concentration-dependent decrease in mitochondrial membrane potential . This interaction leads to the opening of these channels, allowing potassium ions to flow out of the cell, leading to membrane hyperpolarization .

Biochemical Pathways

The activation of BKCa channels by this compound plays a crucial role in the modulation of vascular tone due to their calcium- and voltage-dependent mechanisms of activation . The opening of these channels leads to a massive outward flow of K+ ions, leading to membrane hyperpolarization, which counteracts the membrane depolarization and the entry of Ca2+ ions in excitable cells .

Pharmacokinetics

It is known that this compound is a highly effective relaxant with an ec50 of about 10–30 μm in several smooth muscles of blood vessels and other tissues .

Result of Action

The activation of BKCa channels by this compound leads to a decrease in mitochondrial membrane potential . This can result in various cellular effects, including the inhibition of cell proliferation and induction of apoptosis, as observed in A2780 ovarian cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of endothelium increases the vasorelaxing potency of BKCa channel openers like this compound . .

Analyse Biochimique

Biochemical Properties

NS-1619 plays a significant role in biochemical reactions, primarily through its interaction with BK channels . It is a highly effective relaxant in several smooth muscles of blood vessels and other tissues . The activation of these channels by this compound leads to a decrease in cellular excitability, thereby influencing various biochemical reactions.

Cellular Effects

This compound has been shown to inhibit the proliferation of A2780 ovarian cancer cells and induce apoptosis . It increases the levels of p53, p21 Cip1, and Bax proteins in A2780 cells . Moreover, this compound has been found to prevent cell injuries caused by H2O2 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to BK channels, leading to their activation . This activation results in a decrease in mitochondrial membrane potential . This compound also inhibits proliferation and induces apoptosis in A2780 ovarian cancer cells, potentially through changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found to inhibit the proliferation of A2780 cells in a dosage and time-dependent manner . DNA content of A2780 cells was significantly decreased after 36 and 48 hours of pretreatment with this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been reported that the opening of K Ca channels with this compound (1 mg/kg; i.p.) can delay protection in mouse hearts .

Metabolic Pathways

Given its role as a BK channel activator, it is likely to be involved in pathways related to potassium ion transport .

Transport and Distribution

Given its role as a BK channel activator, it is likely to be distributed wherever these channels are present .

Subcellular Localization

Given its role as a BK channel activator, it is likely to be localized wherever these channels are present .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La voie de synthèse exacte et les conditions de réaction sont exclusives et peuvent varier en fonction du fabricant .

Méthodes de production industrielle

La production industrielle de NS-1619 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le composé est généralement produit sous forme de poudre et est disponible en différentes quantités à des fins de recherche .

Analyse Des Réactions Chimiques

Types de réactions

NS-1619 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Le composé peut être réduit à l'aide d'agents réducteurs appropriés.

Substitution : this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction du produit de substitution souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes réduites de this compound .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'activation des canaux BK et leur rôle dans divers processus chimiques.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les canaux BK.

Mécanisme d'action

This compound exerce ses effets en activant les canaux potassiques activés par le calcium à grande conductance (canaux BK). Cette activation conduit à la relaxation des cellules musculaires lisses, à la vasodilatation et à l'inhibition de la prolifération cellulaire . Le composé induit également l'apoptose dans certaines lignées cellulaires cancéreuses en augmentant les niveaux de protéines telles que p53, p21 et Bax .

Comparaison Avec Des Composés Similaires

Composés similaires

SCA40 : Un autre activateur de canaux BK avec des propriétés similaires.

NS004 : Un composé ayant des effets comparables sur les canaux BK.

BMS 204352 : Connu pour ses propriétés vasodilatatrices et son activation des canaux BK.

Unicité de NS-1619

This compound est unique en raison de sa forte puissance et de sa sélectivité pour les canaux BK. Il a été largement étudié pour ses propriétés vasodilatatrices et anti-prolifératives, ce qui en fait un outil précieux dans la recherche fondamentale et appliquée .

Propriétés

IUPAC Name |

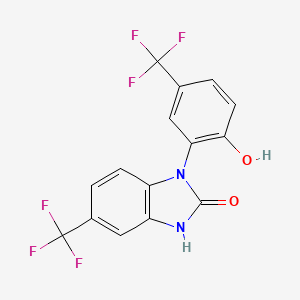

3-[2-hydroxy-5-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F6N2O2/c16-14(17,18)7-1-3-10-9(5-7)22-13(25)23(10)11-6-8(15(19,20)21)2-4-12(11)24/h1-6,24H,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFMCMWKHSDUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2C3=C(C=CC(=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165363 | |

| Record name | 1,3-dihydro-1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2H-Benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153587-01-0 | |

| Record name | 1,3-Dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153587-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NS 1619 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153587010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-dihydro-1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2H-Benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: NS1619 acts primarily as an opener of large-conductance calcium-activated potassium channels (BKCa channels). [, ] This interaction leads to an increase in potassium ion (K+) conductance across the cell membrane. [, , ] This increased K+ efflux hyperpolarizes the cell membrane, making it more difficult for the cell to depolarize and fire action potentials. [, , ] Downstream effects of this hyperpolarization vary depending on the cell type but can include:

- Vasodilation: In vascular smooth muscle cells, hyperpolarization leads to relaxation and dilation of blood vessels. [, , ]

- Neuroprotection: In neurons, NS1619 can induce preconditioning, protecting them from damage caused by ischemia, oxidative stress, and excitotoxicity. [, , , ]

- Inhibition of cell proliferation: NS1619 has been shown to inhibit the proliferation of various cell types, including endothelial cells, smooth muscle cells, and neuroblastoma cells. [, , , ]

A:

ANone: The provided research focuses on the biological activity of NS1619 and does not provide specific details on its material compatibility, stability under various conditions (e.g., temperature, pH, light exposure), or applications beyond its use in biological research. Further research is needed to fully understand the compound's behavior in different environments and potential non-biological applications.

A: The provided research does not indicate any catalytic properties of NS1619. Its primary mechanism of action is the direct modulation of BKCa channels, not the catalysis of chemical reactions. [, , , ]

ANone: While the provided research articles primarily focus on experimental approaches, computational chemistry and modeling techniques, like molecular docking and pharmacophore modeling, could be utilized to further understand the interaction of NS1619 with BKCa channels and potentially identify structural modifications for improved activity or selectivity.

ANone: The provided research focuses on the immediate effects of NS1619 and does not discuss its long-term stability or formulation strategies. Further research is needed to determine the optimal formulation approaches for enhancing its stability, solubility, and bioavailability for potential therapeutic applications.

ANone: The provided research focuses on the immediate effects of NS1619 in various experimental settings and does not provide detailed information about its absorption, distribution, metabolism, excretion (ADME) profile, or in vivo activity and efficacy beyond acute studies. Further research is needed to fully understand the compound's PK/PD properties.

ANone: Numerous in vitro and in vivo studies demonstrate the efficacy of NS1619 in various experimental models:

- In vitro: NS1619 induces relaxation in isolated blood vessels, [, , , ] inhibits proliferation of various cell types, [, , , ] and protects cultured neurons from damage. [, , , ]

- In vivo: NS1619 has shown promising results in animal models of stroke, [] traumatic brain injury, [] hemorrhagic shock, [] pulmonary hypertension, [] and asthma. [, ]

ANone: The research primarily focuses on the short-term effects of NS1619, and data on its long-term toxicity and safety profile are limited. Further research is necessary to assess potential adverse effects and establish its safety for potential therapeutic applications.

ANone: Research on NS1619 and its role in modulating BKCa channels has provided significant insights into:

- Understanding BKCa channel physiology: NS1619 has been a valuable tool for elucidating the physiological roles of BKCa channels in various tissues and organ systems. [, , , ]

- Exploring therapeutic potential: Studies using NS1619 have highlighted the potential therapeutic benefits of targeting BKCa channels in conditions such as hypertension, stroke, and neurodegenerative diseases. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.